8-Epimisoprostol

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl 7-[(1R,2S,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m1/s1 |

InChI Key |

OJLOPKGSLYJEMD-NXRIWZSXSA-N |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

8-Epimisoprostol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epimisoprostol is a prostaglandin E1 analog and a stereoisomer of the synthetic drug Misoprostol. It is recognized as a principal impurity in the synthesis of Misoprostol and is designated as "Misoprostol EP Impurity A" in pharmacopeial standards.[1][2] As a closely related compound to Misoprostol, which has significant applications in gastroenterology and obstetrics, understanding the chemical structure, properties, and potential biological activity of this compound is crucial for quality control, drug development, and research into prostaglandin signaling. This technical guide provides a detailed overview of the available scientific information on this compound.

Chemical Structure and Properties

This compound shares the same molecular formula and molecular weight as Misoprostol but differs in the stereochemistry at the C-8 position of the cyclopentanone ring.

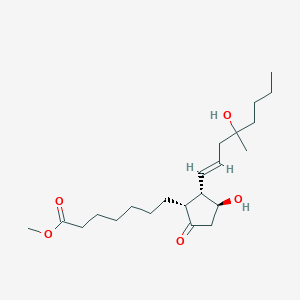

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its structural similarity to Misoprostol and information from suppliers of reference standards, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 1788085-78-8 | [3] |

| Molecular Formula | C22H38O5 | [1] |

| Molecular Weight | 382.55 g/mol | [1] |

| IUPAC Name | methyl 7-((1R,2S,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate | Inferred from IUPAC name of Misoprostol |

| Synonyms | Misoprostol EP Impurity A | [2] |

| Physical State | Likely a viscous oil | Inferred from properties of Misoprostol |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. | Inferred from properties of prostaglandin analogs |

| Storage | 2-8°C, under an inert atmosphere, protected from light and moisture. | [3] |

Synthesis and Purification

General Synthesis and Purification Strategy (Inferred):

The synthesis of Misoprostol and its epimers generally involves the conjugate addition of a cuprate reagent (containing the ω-side chain) to a protected cyclopentenone precursor (containing the α-side chain). The formation of this compound can be minimized or controlled by adjusting the reaction conditions and purification methods.

A patent for the purification of Misoprostol describes a chromatographic method to separate Misoprostol from its impurities, including 8-iso-misoprostol. The patent suggests that the isomerization can be controlled by the addition of a small amount of acid (e.g., formic acid or acetic acid) to the eluent during column chromatography.[4][5] This indicates that preparative High-Performance Liquid Chromatography (HPLC) is a viable method for isolating and purifying this compound from a mixture of Misoprostol isomers.

Hypothetical Purification Workflow:

Caption: Hypothetical workflow for the purification of this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, standard analytical techniques would be used for its characterization.

Expected Spectroscopic Data:

-

¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra would be very similar to that of Misoprostol, with subtle differences in the chemical shifts of the protons and carbons around the C-8 position and the adjacent stereocenters, reflecting the change in stereochemistry.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 382.55 g/mol . Fragmentation patterns would be similar to Misoprostol.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound, such as receptor binding affinities and functional potencies, are not available in the public domain. However, as a stereoisomer of Misoprostol, it is expected to interact with prostaglandin E (EP) receptors. Misoprostol is known to be an agonist for EP receptors, particularly EP2, EP3, and EP4.[6]

Prostaglandin E Receptors and Signaling Pathways:

Prostaglandin E receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The four main subtypes are:

-

EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i).

-

EP2: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3: Can couple to Gi (inhibiting adenylyl cyclase) or Gq, leading to complex signaling outcomes.

-

EP4: Coupled to Gs, its activation increases intracellular cAMP.

Inferred Signaling Pathway for Prostaglandin Analogs:

Caption: Inferred Gs-coupled signaling pathway for a prostaglandin E analog.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not published. However, standard assays for characterizing prostaglandin analogs can be adapted.

1. Radioligand Binding Assay to Determine Receptor Affinity:

This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor.

-

Cell Lines: Use cell lines stably expressing individual human EP receptor subtypes (EP1, EP2, EP3, EP4).

-

Radioligand: A tritiated prostaglandin, such as [³H]-PGE₂, would be a suitable choice.

-

Procedure:

-

Prepare cell membranes from the transfected cell lines.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) value to determine the binding affinity of this compound for each receptor subtype.

-

2. Functional Assays to Determine Agonist/Antagonist Activity:

These assays measure the cellular response following receptor activation.

-

cAMP Assay (for Gs-coupled receptors like EP2 and EP4):

-

Principle: Measures the change in intracellular cAMP levels upon receptor stimulation.

-

Method: Use a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Procedure:

-

Seed cells expressing the EP receptor of interest in a multi-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound.

-

Lyse the cells and measure the cAMP concentration according to the kit manufacturer's instructions.

-

Generate a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

-

-

-

Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like EP1):

-

Principle: Measures the transient increase in intracellular calcium concentration following receptor activation.

-

Method: Use a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4) and a fluorescence plate reader with automated injection capabilities.

-

Procedure:

-

Load cells expressing the EP receptor with the calcium-sensitive dye.

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound into the wells.

-

Monitor the change in fluorescence over time.

-

Analyze the data to determine the EC₅₀ for the calcium response.

-

-

Experimental Workflow for Biological Characterization:

References

- 1. veeprho.com [veeprho.com]

- 2. Misoprostol EP Impurity A | CAS.1788085-78-8 [chemicea.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 5. WO2019011668A1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Origin of 8-Epimisoprostol: A Deep Dive into its Formation as a Process-Related and Degradation Impurity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol, a synthetic analog of prostaglandin E1, is a widely utilized pharmaceutical agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological applications. The stereochemical integrity of Misoprostol is crucial for its therapeutic efficacy and safety. One of the critical impurities that can arise during its synthesis and storage is 8-Epimisoprostol, also known as Misoprostol EP Impurity A. This technical guide provides a comprehensive overview of the origins of this compound, detailing its formation as both a process-related impurity and a degradation product.

Chemical Structure and Properties

Misoprostol is a mixture of four stereoisomers. The epimerization at the C-8 position of the cyclopentane ring leads to the formation of this compound. This seemingly minor change in stereochemistry can potentially impact the biological activity and safety profile of the drug substance.

Origin of this compound Impurity

The presence of this compound in Misoprostol drug substance and product can be attributed to two primary sources:

-

Process-Related Impurity: Arising from the complexities of the synthetic route.

-

Degradation Product: Resulting from the chemical instability of the Misoprostol molecule under certain environmental conditions.

Formation as a Process-Related Impurity

The synthesis of Misoprostol involves multiple steps where stereocenters are established. The control of stereochemistry, particularly at the C-8 position, is a significant challenge.

Key Synthesis Steps and Control:

The manufacturing process of Misoprostol often involves a conjugate addition of a cuprate reagent to a cyclopentenone intermediate. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

-

Influence of Reaction Conditions: Factors such as temperature, solvent, and the nature of the reagents can influence the diastereomeric ratio of the product, potentially leading to the formation of the undesired 8-epimer.

-

Purification Challenges: While chromatographic techniques are employed to purify Misoprostol and remove impurities, the separation of diastereomers like this compound can be challenging due to their similar physicochemical properties. Patent literature suggests that the conditions of the chromatographic purification itself can impact the levels of this compound. For instance, the acidity of the eluent used in silica gel chromatography can either suppress or promote the formation of this impurity. The use of a small amount of a weak acid, such as formic acid, in the eluent has been shown to hinder the formation of 8-iso-misoprostol.[1][2]

Logical Relationship of Synthesis and Impurity Formation

Formation as a Degradation Product

Misoprostol is known to be chemically unstable, particularly in the presence of moisture and at elevated temperatures.[3] This instability can lead to the formation of several degradation products, including this compound.

Mechanism of Degradation:

The primary mechanism for the formation of this compound as a degradant is through isomerization (specifically, epimerization) at the C-8 position of the cyclopentane ring. This reaction is catalyzed by water.[3] The presence of humidity allows for the protonation and deprotonation of the alpha-carbon to the ketone, leading to a change in the stereochemical configuration.

Factors Influencing Degradation:

-

Humidity: Water is a key catalyst for the isomerization of Misoprostol to this compound.[3] Inappropriate storage of Misoprostol tablets outside of their protective blister packaging exposes them to atmospheric humidity, significantly accelerating degradation.

-

Temperature: Elevated temperatures can increase the rate of chemical degradation, including the epimerization process.

-

pH: While water is a primary catalyst, basic conditions can also promote the epimerization of alpha-carbons to carbonyl groups.

Degradation Pathway of Misoprostol

Quantitative Data on this compound Formation

A study on the stability of Misoprostol tablets stored outside their blister at 25°C and 60% relative humidity demonstrated a significant increase in degradation products over time. The table below summarizes the reported increase in this compound.

| Storage Time (hours) | Increase in this compound (%) |

| 48 | +11% |

Source: Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion, PLOS One, 2014.[3]

Experimental Protocols

Protocol for Forced Degradation Study of Misoprostol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A typical protocol involves subjecting the Misoprostol drug substance or product to various stress conditions.

Objective: To induce the formation of degradation products, including this compound, under controlled stress conditions.

Materials:

-

Misoprostol drug substance or tablets

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Temperature and humidity controlled chambers

-

Photostability chamber

Methodology:

-

Acid Hydrolysis: Dissolve a known amount of Misoprostol in a solution of 0.1 M HCl. Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve a known amount of Misoprostol in a solution of 0.1 M NaOH. Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve a known amount of Misoprostol in a solution of 3% H₂O₂. Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of Misoprostol to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose a solid or solution sample of Misoprostol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Humidity Stress: Expose a solid sample of Misoprostol to high humidity (e.g., 90% RH) at a specified temperature (e.g., 40°C) for a defined period (e.g., 7 days).

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method to identify and quantify the degradation products formed.

Workflow for Forced Degradation Study

Protocol for HPLC Analysis of Misoprostol and its Impurities

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify Misoprostol from its degradation products, including this compound.

Objective: To achieve chromatographic separation of Misoprostol, this compound, and other related substances.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase | A mixture of acetonitrile, water, and methanol in a ratio of approximately 45:55:1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 200 nm |

| Injection Volume | 20 µL |

Methodology:

-

Standard Preparation: Prepare a standard solution of Misoprostol and, if available, a reference standard of this compound of known concentration in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the Misoprostol sample (from synthesis or degradation studies) in the mobile phase to achieve a suitable concentration.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks for Misoprostol and this compound based on their retention times compared to the standards. Quantify the amount of this compound present in the sample using the peak area and the concentration of the standard.

Conclusion

The origin of this compound impurity is multifaceted, arising from both the synthetic process and the degradation of the Misoprostol molecule. A thorough understanding of the factors influencing its formation is critical for the development of robust manufacturing processes and stable formulations. Strict control over stereochemistry during synthesis, coupled with appropriate purification techniques, can minimize its presence as a process-related impurity. Furthermore, ensuring proper packaging and storage conditions to protect Misoprostol from humidity and high temperatures is paramount to prevent its formation as a degradation product, thereby guaranteeing the quality, safety, and efficacy of the final drug product.

References

8-Epimisoprostol: A Technical Overview of its Discovery, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epimisoprostol, a stereoisomer of the synthetic prostaglandin E1 analog Misoprostol, is primarily known as a process impurity in the manufacturing of its parent compound. While not developed as a therapeutic agent itself, its presence necessitates a thorough understanding of its formation, characterization, and potential biological activity to ensure the quality and safety of Misoprostol. This technical guide provides a comprehensive overview of the discovery and synthesis background of this compound, including detailed experimental protocols for its analytical separation, and discusses its relationship with prostaglandin E receptor signaling pathways.

Introduction

Misoprostol is a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological applications.[1] It is a synthetic analog of prostaglandin E1 (PGE1).[2] The synthesis of Misoprostol, a complex molecule with multiple chiral centers, can lead to the formation of several stereoisomers, including this compound, which is designated as Misoprostol EP Impurity A.[3][4][5] The control of this and other impurities is critical for the safety and efficacy of the final drug product. This document delves into the background of this compound, from its implicit discovery as an impurity to the analytical methods developed for its identification and control.

Discovery and Background

The "discovery" of this compound is intrinsically linked to the development and synthesis of Misoprostol. Rather than being a compound sought for its therapeutic properties, it emerged as a process-related impurity. The stereocenter at the C-8 position of the cyclopentanone ring is susceptible to epimerization under certain synthetic or storage conditions.[4] The recognition of this compound as a distinct chemical entity was therefore a result of the rigorous analytical characterization of Misoprostol and the need to control its isomeric purity.

Synthesis and Formation

A specific, targeted synthesis of this compound is not commonly reported in the literature, as the primary goal in pharmaceutical manufacturing is to minimize its formation. However, its synthesis can be understood as an unintended outcome of the general synthetic routes to Misoprostol.

The core of Misoprostol synthesis often involves the conjugate addition of a lower side chain cuprate to a protected cyclopentenone intermediate, which already contains the upper side chain. The stereochemistry at the C-8 position is established during this key step.

General Synthetic Pathway Leading to Misoprostol and the Formation of this compound:

Caption: General synthetic workflow for Misoprostol highlighting the formation of this compound.

Factors that can influence the epimeric ratio at C-8 include the specific reaction conditions of the conjugate addition (temperature, solvent, nature of the cuprate), as well as the conditions during the deprotection and purification steps. Basic or acidic conditions can potentially lead to epimerization.

Quantitative Data

As this compound is an impurity, data on reaction yields for its specific synthesis are not available. The focus of quantitative analysis is on its detection and quantification in Misoprostol batches. Regulatory guidelines typically specify the acceptable limits for such impurities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H38O5 | [3][6][7] |

| Molecular Weight | 382.55 g/mol | [3][6][7] |

| Synonyms | Misoprostol EP Impurity A | [3][4][5] |

Experimental Protocols

The most critical experimental protocols related to this compound are those for its analytical separation from Misoprostol and other related substances. High-performance liquid chromatography (HPLC) is the primary technique used for this purpose.

Normal-Phase HPLC for Diastereomer Separation

A normal-phase liquid chromatography (NPLC) method has been developed for the effective separation of Misoprostol diastereomers, including this compound.

-

Column: XBridge bare silica (150 mm × 2.1 mm, 3.5 μm)

-

Column Temperature: 35 °C

-

Mobile Phase: 1-propanol:heptane:trifluoroacetic acid (4:96:0.1%, v/v/v)

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 205 nm

-

Expected Outcome: This method is capable of separating the two main diastereoisomers of Misoprostol with a resolution (Rs) greater than 2, within a run time of less than 20 minutes.

Signaling Pathways

Misoprostol, as a prostaglandin E1 analog, exerts its biological effects by acting as an agonist at prostaglandin E (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades. While the specific binding affinity and biological activity of this compound at these receptors have not been extensively reported, it is presumed to interact with the same receptors as Misoprostol, although potentially with different affinity and efficacy.

Prostaglandin E Receptor Signaling Pathways:

Caption: Simplified signaling pathways of prostaglandin E (EP) receptors.

Conclusion

This compound is a significant process-related impurity in the synthesis of Misoprostol. While its own biological profile is not extensively characterized, its control is paramount for the quality of the final pharmaceutical product. The analytical methods for its separation are well-established, enabling its monitoring and control within acceptable limits. A deeper understanding of the factors leading to its formation during synthesis is key to optimizing manufacturing processes to favor the desired stereoisomer. Further research into the specific biological activities of this compound could provide a more complete picture of its pharmacological relevance.

References

- 1. thno.org [thno.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

Unveiling the Stereochemical Nuances of Misoprostol: A Technical Guide to the Biological Significance of its Epimerization

For Immediate Release

A deep dive into the profound impact of stereochemistry on the pharmacological activity of the synthetic prostaglandin E1 analog, misoprostol, this technical guide is tailored for researchers, scientists, and drug development professionals. Misoprostol, a drug widely used for its gastric cytoprotective and potent uterotonic effects, is commercially available as a mixture of four stereoisomers. However, emerging research demonstrates that its biological activity is predominantly attributed to one specific epimer, highlighting the critical importance of stereochemical considerations in drug design and development.

This whitepaper elucidates the differential biological activities of misoprostol's epimers, focusing on their receptor binding, downstream signaling, and clinical implications. Through a comprehensive review of available scientific literature, this guide presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways to provide a thorough understanding of this crucial pharmacological phenomenon.

The Decisive Role of the (11R, 16S)-Epimer

Misoprostol is a racemic mixture of four stereoisomers, arising from two chiral centers at the C-11 and C-16 positions. These are designated as (11R, 16S), (11R, 16R), (11S, 16S), and (11S, 16R). Extensive research has demonstrated that the pharmacological activity of misoprostol is not equally distributed among these epimers. The primary therapeutic effects are overwhelmingly attributed to the (11R, 16S)-epimer .[1] This stereoselectivity underscores the precise three-dimensional interaction required for effective engagement with its target receptors.

Differential Biological Activity: A Quantitative Perspective

The disparate biological activities of the misoprostol epimers have been quantitatively assessed, most notably in studies examining their effects on intestinal electrolyte transport, a key factor in the common side effect of diarrhea. The following table summarizes the findings from a pivotal in vitro study utilizing a rat colonic mucosa model.

| Stereoisomer | Threshold for Activity (µM) | Relative Potency |

| (11R, 16S) | 1.2 | Most Potent |

| (11R, 16R) | > 100 | Inactive |

| (11S, 16S) | > 100 | Inactive |

| (11S, 16R) | > 100 | Inactive |

Data sourced from Collins et al., 1991.

These findings clearly indicate that the biological activity, in this case, the stimulation of chloride secretion, resides almost exclusively with the (11R, 16S)-epimer. The other three stereoisomers were found to be essentially inactive at the concentrations tested.

Receptor Binding and Signaling Pathways

Misoprostol exerts its effects by acting as an agonist at prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes.[2] These G-protein coupled receptors (GPCRs) mediate a variety of physiological responses. The stereochemical configuration of the misoprostol molecule is critical for its binding affinity and subsequent activation of these receptors. While comprehensive binding affinity data for each individual epimer across all receptor subtypes is not extensively available in the public domain, the profound difference in biological activity strongly suggests a significantly higher binding affinity of the (11R, 16S)-epimer for the target EP receptors.

The activation of these receptors by misoprostol initiates downstream signaling cascades. A primary pathway involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

-

EP2 and EP4 Receptor Activation: Agonism at EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This signaling pathway is crucial for many of misoprostol's therapeutic effects, including its cytoprotective actions in the gastric mucosa.

-

EP3 Receptor Activation: In contrast, the EP3 receptor is often coupled to inhibitory G-proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.

The following diagram illustrates the general signaling pathways of misoprostol at EP receptors.

Given the stereospecificity of the biological effects, it is highly probable that the (11R, 16S)-epimer is the primary driver of these signaling events. The inactive epimers likely have significantly lower binding affinities for the EP receptors, leading to a lack of downstream signaling activation.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the biological activity of misoprostol and its epimers.

Experimental Protocol 1: In Vitro Measurement of Intestinal Electrolyte Transport (Ussing Chamber)

This protocol is adapted from the methodology described by Collins et al. (1991) for measuring active ion transport across isolated rat colonic mucosa.

Objective: To determine the effect of misoprostol and its individual stereoisomers on net electrolyte transport, specifically chloride secretion, across an epithelial tissue.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Ussing chambers and voltage-clamp apparatus

-

Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 115, NaHCO3 25, K2HPO4 2.4, MgCl2 1.2, CaCl2 1.2, KH2PO4 0.4, glucose 10), gassed with 95% O2/5% CO2

-

Misoprostol and its purified stereoisomers

-

Serosal and mucosal bathing solutions

-

Calomel and Ag/AgCl electrodes

-

Indomethacin (to inhibit endogenous prostaglandin synthesis)

Procedure:

-

Tissue Preparation:

-

Euthanize rats by cervical dislocation.

-

Excise the distal colon and rinse with ice-cold Krebs-Ringer buffer.

-

Strip the mucosa from the underlying muscle layers.

-

Mount the isolated mucosal sheets in the Ussing chambers, separating the mucosal and serosal sides.

-

-

Ussing Chamber Setup:

-

Fill both the mucosal and serosal reservoirs with 5 ml of Krebs-Ringer buffer containing 10 µM indomethacin.

-

Maintain the temperature at 37°C and continuously gas with 95% O2/5% CO2.

-

Measure the transepithelial potential difference (PD) using calomel electrodes and short-circuit current (Isc) using Ag/AgCl electrodes connected to a voltage clamp.

-

-

Data Acquisition:

-

Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.

-

Add misoprostol or its individual stereoisomers to the serosal bathing solution in a cumulative, concentration-dependent manner.

-

Record the change in Isc, which is a measure of net ion transport. An increase in Isc in this preparation primarily reflects chloride secretion.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) from the baseline for each concentration of the test compound.

-

Construct concentration-response curves and determine the threshold concentration for activity and the EC50 value if possible.

-

The following diagram outlines the workflow for the Ussing chamber experiment.

Experimental Protocol 2: Radioligand Binding Assay for Prostaglandin EP Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of misoprostol epimers for specific EP receptor subtypes.

Objective: To quantify the binding affinity (Ki) of each misoprostol stereoisomer for a specific prostaglandin EP receptor subtype (e.g., EP2, EP3, EP4).

Materials:

-

Cell membranes prepared from a cell line stably expressing the human EP receptor of interest (e.g., HEK293 or CHO cells).

-

Radiolabeled prostaglandin ligand with high affinity and specificity for the target receptor (e.g., [³H]PGE2).

-

Unlabeled misoprostol and its purified stereoisomers.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

-

50 µL of a range of concentrations of the unlabeled misoprostol epimer (the competitor).

-

50 µL of the radiolabeled ligand at a concentration close to its Kd.

-

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard ligand, e.g., 10 µM PGE2).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other counts to determine the specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the epimer that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol 3: cAMP Accumulation Assay

This protocol outlines a method to measure the effect of misoprostol epimers on intracellular cAMP production, a key second messenger in EP receptor signaling.

Objective: To determine the ability of each misoprostol stereoisomer to stimulate or inhibit adenylyl cyclase activity and subsequent cAMP accumulation in cells expressing specific EP receptors.

Materials:

-

A cell line stably expressing the human EP receptor of interest (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Misoprostol and its purified stereoisomers.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture:

-

Plate the cells in a 96-well plate and grow to a confluent monolayer.

-

-

Cell Stimulation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Add varying concentrations of the misoprostol epimers or forskolin to the wells.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the instructions of the cAMP assay kit.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen assay kit.

-

-

Data Analysis:

-

Construct concentration-response curves by plotting the measured cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 (for stimulation) or IC50 (for inhibition) values for each epimer.

-

Conclusion and Future Directions

The biological significance of misoprostol epimerization is a clear demonstration of the principle of stereoselectivity in pharmacology. The available evidence strongly indicates that the therapeutic effects of misoprostol are mediated primarily by the (11R, 16S)-epimer. This has profound implications for drug development, suggesting that the synthesis and clinical use of the single, active epimer could potentially offer a more refined therapeutic agent with an improved side-effect profile.

Further research is warranted to fully characterize the receptor binding affinities and signaling profiles of all four misoprostol stereoisomers across the EP receptor subtypes. Such studies would provide a more complete understanding of the structure-activity relationship and could guide the development of next-generation prostaglandin analogs with enhanced receptor selectivity and therapeutic efficacy. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake these critical investigations.

References

8-Epimisoprostol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epimisoprostol, a stereoisomer of the synthetic prostaglandin E1 analog Misoprostol, is primarily recognized as a process-related impurity and degradation product of its parent compound. Misoprostol is a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological applications, including labor induction and the management of postpartum hemorrhage. Given the critical role of Misoprostol in clinical settings, understanding the profile of its impurities, such as this compound, is of paramount importance for ensuring drug quality, safety, and efficacy.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, analytical quantification, and known biological implications. The information is intended to support researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Misoprostol-based pharmaceuticals.

Chemical Identity and Properties

A clear definition of a compound's chemical and physical properties is fundamental for any scientific investigation. The key identifiers for this compound are summarized in the table below.

| Property | Value |

| Chemical Name | methyl 7-((1R,2S,3S)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate |

| Synonyms | 8-epi-Misoprostol, Misoprostol EP Impurity A |

| CAS Number | 1788085-78-8 |

| Molecular Formula | C22H38O5 |

| Molecular Weight | 382.55 g/mol |

Formation as a Degradation Product

This compound is known to form as a degradation product of Misoprostol, particularly when tablets are exposed to environmental factors such as humidity and air. One study highlighted that the exposure of Misoprostol tablets to 25°C and 60% relative humidity resulted in a time-dependent increase in the formation of this compound, along with other degradation products. This underscores the importance of appropriate packaging and storage conditions for Misoprostol-containing products to maintain their chemical integrity.

The following table summarizes the quantitative increase of this compound and other degradation products when Misoprostol tablets were stored outside of their blister packaging.

| Degradation Product | Increase after 48 hours of Exposure |

| This compound | +11% |

| Type A Misoprostol | +50% |

| Type B Misoprostol | +25% |

This degradation is accompanied by a decrease in the active Misoprostol content, which can have significant implications for the clinical efficacy of the medication[1][2][3].

Experimental Protocols: Analytical Detection

The accurate detection and quantification of this compound are crucial for the quality control of Misoprostol. Several high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods have been developed for this purpose.

Stability-Indicating HPLC Method for Misoprostol and Its Impurities

This section details a representative HPLC method capable of separating Misoprostol from its degradation products, including this compound.

-

Chromatographic System:

-

Column: Ascentis Express C18 (150 mm × 4.6 mm, 5 μm)

-

Column Temperature: 35 °C

-

Mobile Phase: A gradient mixture of Mobile Phase A (Acetonitrile:Water:Methanol, 28:69:3 v/v/v) and Mobile Phase B (Acetonitrile:Water:Methanol, 47:50:3 v/v/v)

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 200 nm

-

Injection Volume: 20 µL

-

-

Sample Preparation:

-

Misoprostol API solution (5 mg/mL) is subjected to forced degradation under acidic (0.025 M HCl for 1 hour at room temperature), basic (0.005 M NaOH for 1 hour at room temperature), thermal (75 °C for 1 hour), and oxidative (30% H2O2 for 1 hour at room temperature) conditions.

-

Acidic and basic samples are neutralized before injection.

-

The resulting solutions are diluted with the mobile phase to an appropriate concentration for analysis.

-

This method has been validated according to ICH guidelines and is suitable for the purity control and determination of the diastereoisomeric ratio of Misoprostol in bulk drug and pharmaceutical formulations.

Biological Activity and Signaling Pathways

Biological Activity of this compound

Currently, there is a notable lack of specific pharmacological data for this compound in the public domain. One study has referred to it as an "inactive degradation product"[1][2][3]. However, to the best of our knowledge, detailed studies on its binding affinity to prostaglandin receptors or its functional activity have not been published. For a comprehensive understanding, further research, including in vitro binding assays and functional studies, would be necessary to definitively characterize the biological profile of this compound.

Established Signaling Pathway of the Parent Compound: Misoprostol

To provide context for the potential biological effects of this compound, it is instructive to review the well-established signaling pathway of its parent compound, Misoprostol. Misoprostol is a synthetic analog of prostaglandin E1 and exerts its effects by acting as an agonist at prostaglandin E receptors, particularly the EP3 subtype. The activation of the EP3 receptor is crucial for its uterotonic effects, which are harnessed for labor induction.

The binding of Misoprostol's active metabolite, misoprostol acid, to the EP3 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to smooth muscle contraction in the uterus.

Below is a diagram illustrating the signaling pathway of Misoprostol at the EP3 receptor.

Conclusion

This compound is a critical impurity to monitor in the manufacturing and storage of Misoprostol. While analytical methods for its detection are well-established, its biological activity remains largely uncharacterized, though it is reported to be inactive. The provided in-depth information on its chemical properties, formation, and analytical protocols, alongside the established signaling pathway of its parent compound, serves as a valuable resource for professionals in the pharmaceutical industry. Further research into the specific pharmacological profile of this compound would contribute to a more complete understanding of the safety and efficacy of Misoprostol formulations.

References

The Pharmacological Relevance of 8-Epimisoprostol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol, a synthetic prostaglandin E1 analog, is a widely used therapeutic agent with well-characterized effects on gastric acid secretion and uterine contractility. Its clinical efficacy is highly dependent on its specific stereochemistry. This technical guide delves into the pharmacological relevance of 8-epimisoprostol, a stereoisomer and common impurity found in misoprostol preparations. Through an examination of the available literature, this document will demonstrate that the pharmacological activity of misoprostol resides in a specific stereoisomer, rendering this compound and other isomers largely pharmacologically insignificant. This guide provides a comprehensive overview of the receptor pharmacology of misoprostol, infers the likely activity of this compound, and presents detailed experimental protocols and signaling pathways to facilitate further research in this area.

Introduction to Misoprostol and its Stereoisomers

Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) used for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological indications.[1][2] The therapeutic effects of misoprostol are mediated through its interaction with prostaglandin E2 (PGE2) receptors, primarily the EP2, EP3, and EP4 subtypes. The commercial formulation of misoprostol is a racemic mixture of two enantiomers.

The biological activity of misoprostol is highly stereospecific. A study on the effects of misoprostol and its four stereoisomers on rat colonic electrolyte transport revealed that the activity, specifically the increase in chloride secretion, resides almost exclusively in the (11R, 16S)-isomer.[3] The other stereoisomers, (11R, 16R), (11S, 16R), and (11S, 16S), were found to be inactive.[3] this compound is another stereoisomer of misoprostol, and based on the high degree of stereoselectivity observed, it is strongly inferred to possess minimal to no pharmacological activity.

Receptor Pharmacology of Misoprostol

Misoprostol exerts its effects by acting as an agonist at prostaglandin E2 (PGE2) receptors, which are G-protein coupled receptors (GPCRs). There are four main subtypes of PGE2 receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways. Misoprostol primarily interacts with EP2, EP3, and EP4 receptors.

Quantitative Data: Receptor Binding Affinities

While direct binding affinity data for this compound is not available in the scientific literature, the following table summarizes the known binding affinities (Ki) of misoprostol's active metabolite, misoprostol acid, for the human EP receptors. This data is provided for comparative purposes and to underscore the established pharmacology of the active compound.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| Misoprostol Acid | EP2 | 34 |

| Misoprostol Acid | EP3 | 7.9 |

| Misoprostol Acid | EP4 | 23 |

| This compound | EP2, EP3, EP4 | Data not available (inferred to be very low) |

Data sourced from a study on the neuroprotective effects of misoprostol.

Signaling Pathways

The activation of EP2, EP3, and EP4 receptors by an agonist like misoprostol initiates distinct intracellular signaling cascades. Given the inferred lack of activity of this compound, it is not expected to significantly engage these pathways. The following diagrams illustrate the signaling pathways associated with the primary receptor targets of misoprostol.

Caption: Signaling pathways of EP2, EP4, and EP3 receptors.

Experimental Protocols

To experimentally determine the pharmacological relevance of this compound, a series of binding and functional assays would be required. The following sections detail the methodologies for such key experiments.

Radioligand Binding Assay for EP Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human EP2, EP3, and EP4 receptors.

Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from EP receptors.

Materials:

-

HEK293 cells stably expressing human EP2, EP3, or EP4 receptors.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [3H]-PGE2.

-

Unlabeled competitor: this compound, misoprostol acid (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Culture HEK293 cells expressing the target EP receptor subtype and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand ([3H]-PGE2) at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound or misoprostol acid).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

References

The Stereoisomerism of Misoprostol: A Technical Guide to its Pharmacological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol, a synthetic prostaglandin E1 analog, is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological indications. Commercially available Misoprostol is a racemic mixture of four distinct stereoisomers. This technical guide provides an in-depth exploration of the stereoisomerism of Misoprostol, detailing the pharmacological properties of its isomers, their interactions with prostaglandin E2 (EP) receptors, and the implications for drug design and development. While comprehensive quantitative data comparing all four stereoisomers is not extensively available in publicly accessible literature, this guide synthesizes the current understanding of their differential activity and the underlying experimental methodologies.

Introduction to Misoprostol and its Stereoisomerism

Misoprostol is a synthetic prostaglandin E1 (PGE1) analog with potent gastric antisecretory and mucosal protective properties.[1] It is the methyl ester prodrug that is rapidly de-esterified in vivo to its biologically active free acid, Misoprostol acid. The therapeutic efficacy of Misoprostol is mediated through its interaction with EP receptors, which are G-protein coupled receptors (GPCRs) that mediate the physiological effects of PGE2.

The chemical structure of Misoprostol contains two chiral centers at carbons 11 and 16 of the prostanoic acid skeleton. This gives rise to four possible stereoisomers:

-

(11R, 16S)-Misoprostol

-

(11R, 16R)-Misoprostol

-

(11S, 16S)-Misoprostol

-

(11S, 16R)-Misoprostol

The commercially available formulation of Misoprostol is a 1:1:1:1 racemic mixture of these four stereoisomers.[2] However, pharmacological studies have indicated that the biological activity of Misoprostol is not equally distributed among its stereoisomers.

Pharmacological Activity of Misoprostol Stereoisomers

The primary therapeutic and physiological effects of Misoprostol are a result of the differential activation of EP receptor subtypes. Misoprostol has been shown to be an agonist at the EP2, EP3, and EP4 receptors.[3] The majority of the pharmacological activity of the racemic mixture resides in the (11R, 16S)-isomer . This stereoisomer is the most potent at inducing the desired physiological responses.

Quantitative Analysis of Receptor Binding and Functional Potency

Table 1: Binding Affinity (Ki) of Racemic Misoprostol Acid at Human EP Receptors

| Receptor Subtype | Ki (nM) |

| EP2 | 34[3] |

| EP3 | 7.9[3] |

| EP4 | 23[3] |

Note: Data for the EP1 receptor was not found in the reviewed literature.

While specific Ki and EC50 values for each stereoisomer are not available, a study on the stereospecific actions of Misoprostol on rat colonic electrolyte transport demonstrated a clear rank order of potency. This effect is a functional consequence of EP receptor activation.

Table 2: Relative Potency of Misoprostol Stereoisomers in a Rat Colonic Electrolyte Transport Assay

| Stereoisomer | Relative Potency |

| (11R, 16S) | Most Active |

| (11R, 16R) | Inactive |

| (11S, 16S) | Inactive |

| (11S, 16R) | Inactive |

This study highlights the critical importance of the stereochemistry at both the C-11 and C-16 positions for biological activity, with the (11R, 16S) configuration being essential for receptor interaction and subsequent cellular response.

Experimental Protocols

The characterization of the pharmacological activity of Misoprostol and its stereoisomers relies on a suite of in vitro assays. The following sections detail the methodologies for key experiments used to determine receptor binding affinity and functional potency.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the EP receptor by unlabeled Misoprostol or its individual stereoisomers.

Materials:

-

HEK293 cells transiently or stably expressing the human EP receptor of interest (EP2, EP3, or EP4).

-

Membrane preparation from the above cells.

-

Radioligand (e.g., [3H]-PGE2).

-

Unlabeled Misoprostol (racemic mixture or individual stereoisomers).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target EP receptor.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add increasing concentrations of unlabeled Misoprostol or its stereoisomers.

-

Add a fixed concentration of the radioligand (typically at its Kd concentration).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling. EP2 and EP4 receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP. The EP3 receptor is coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and reduces cAMP levels.

Objective: To determine the functional potency (EC50 or IC50) of Misoprostol stereoisomers at EP2, EP3, and EP4 receptors by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 cells expressing the human EP receptor of interest.

-

Cell culture medium.

-

Misoprostol stereoisomers.

-

Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Plate reader.

Procedure for Gs-coupled Receptors (EP2, EP4):

-

Seed HEK293 cells expressing the EP2 or EP4 receptor in a 96-well plate and culture overnight.

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add increasing concentrations of the Misoprostol stereoisomer to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure for Gi-coupled Receptors (EP3):

-

Follow steps 1 and 2 as for Gs-coupled receptors.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Simultaneously add increasing concentrations of the Misoprostol stereoisomer.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 value.

G-Protein Coupling Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay directly measures the interaction between the activated GPCR and its cognate G-protein.

Objective: To quantify the activation of Gi2 by the EP3 receptor upon stimulation with Misoprostol stereoisomers.

Materials:

-

HEK293 cells.

-

Plasmids encoding the EP3 receptor and a BRET-based Gi2 biosensor (e.g., GAPL-Gi2 bioSensAll®).

-

Transfection reagent.

-

Misoprostol stereoisomers.

-

BRET plate reader.

Procedure:

-

Co-transfect HEK293 cells with plasmids for the EP3 receptor and the Gi2 biosensor. The biosensor typically consists of a G-protein subunit fused to a Renilla luciferase (Rluc) and a G-protein effector or another G-protein subunit fused to a green fluorescent protein (GFP).

-

Culture the transfected cells for 24-48 hours.

-

Harvest the cells and resuspend them in a suitable assay buffer.

-

Add the Rluc substrate (e.g., coelenterazine h) to the cell suspension.

-

Add increasing concentrations of the Misoprostol stereoisomer to the cells in a 96-well plate.

-

Measure the BRET signal (the ratio of light emission from GFP to Rluc) over time using a BRET-compatible plate reader.

-

An increase in the BRET signal indicates G-protein activation.

-

Plot the change in BRET ratio against the logarithm of the agonist concentration to determine the EC50 value.

Signaling Pathways

The interaction of Misoprostol acid with EP receptors initiates downstream signaling cascades that are dependent on the G-protein to which the receptor is coupled.

EP2 and EP4 Receptor Signaling (Gs-coupled)

Activation of EP2 and EP4 receptors by an agonist like Misoprostol leads to the coupling of the stimulatory G-protein, Gs. The α-subunit of Gs (Gαs) then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

EP3 Receptor Signaling (Gi-coupled)

The EP3 receptor couples to the inhibitory G-protein, Gi. Upon agonist binding, the α-subunit of Gi (Gαi) inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates PKA activity and modulates cellular function.

Implications for Drug Development

The pronounced stereoselectivity of Misoprostol's biological activity has significant implications for drug development. The fact that the (11R, 16S)-isomer is predominantly responsible for the therapeutic effects of the racemic mixture suggests that the other three isomers may contribute to off-target effects or represent metabolic burden without therapeutic benefit.

The development of stereospecific syntheses to produce enantiomerically pure (11R, 16S)-Misoprostol could lead to a more potent and potentially safer medication. A lower dose of the pure, active isomer might achieve the same therapeutic effect as a higher dose of the racemic mixture, potentially reducing the incidence or severity of side effects.

Furthermore, understanding the precise molecular interactions between the (11R, 16S)-isomer and the EP receptors can guide the design of novel, more selective EP receptor agonists with improved pharmacokinetic and pharmacodynamic profiles. The crystal structure of Misoprostol free acid bound to the EP3 receptor provides a valuable template for such structure-based drug design efforts.[4]

Conclusion

The stereoisomerism of Misoprostol is a critical determinant of its pharmacological activity. The (11R, 16S)-isomer is the primary contributor to the therapeutic effects of the racemic mixture through its agonist activity at EP2, EP3, and EP4 receptors. While a comprehensive quantitative comparison of all four stereoisomers is a notable gap in the current literature, the available data clearly demonstrates the importance of stereochemistry in the interaction of Misoprostol with its target receptors. Future research focused on the synthesis and detailed pharmacological characterization of the individual stereoisomers will be invaluable for the development of improved prostaglandin-based therapeutics with enhanced efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such investigations.

References

- 1. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Degradation of Misoprostol: The Formation of 8-Epimisoprostol and Other Key Degradants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol, a synthetic prostaglandin E1 analog, is a widely utilized therapeutic agent for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological applications. Despite its efficacy, Misoprostol is known for its chemical instability, particularly its susceptibility to degradation under various environmental conditions. This technical guide provides an in-depth analysis of the degradation pathways of Misoprostol, with a primary focus on the formation of its inactive isomer, 8-Epimisoprostol, and other significant degradation products. Understanding these degradation pathways is critical for ensuring drug product quality, stability, and clinical effectiveness.

Misoprostol's degradation is primarily influenced by exposure to moisture and elevated temperatures.[1][2] The main degradation products that are formed are this compound, Misoprostol Type A, and Misoprostol Type B.[1] The formation of this compound occurs through isomerization, a process catalyzed by water.[1] Concurrently, Misoprostol can undergo dehydration, also water-catalyzed, to form Type A Misoprostol, which can then isomerize to form Type B Misoprostol.[1] The presence of these degradation products can significantly impact the potency and therapeutic effect of the drug.

Degradation Pathway of Misoprostol

The chemical transformation of Misoprostol into its primary degradation products is a critical aspect of its stability profile. The pathway involves two main reactions: isomerization and dehydration, both of which are significantly accelerated by the presence of water.

As illustrated in Figure 1, Misoprostol can directly isomerize to form this compound. This epimerization occurs at carbon 8 of the cyclopentane ring. Simultaneously, Misoprostol can dehydrate to form Misoprostol Type A. This is followed by the isomerization of Type A to Type B. All three degradation products are considered inactive.[1]

Quantitative Analysis of Misoprostol Degradation

Forced degradation studies are essential for identifying and quantifying the degradation products of a drug substance. The following table summarizes the quantitative changes observed in Misoprostol and its degradation products when tablets are exposed to air (25°C/60% relative humidity) for 48 hours.

| Compound | Change after 48h exposure |

| Misoprostol (Active Ingredient) | -5.1% |

| This compound | +11% |

| Misoprostol Type A | +50% |

| Misoprostol Type B | +25% |

| Table 1: Quantitative Changes in Misoprostol and its Degradation Products.[1] |

These data highlight the significant impact of environmental exposure on the stability of Misoprostol, with a substantial increase in all major degradation products and a corresponding decrease in the active pharmaceutical ingredient.

Experimental Protocols

The analysis of Misoprostol and its degradation products is predominantly carried out using High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies for conducting such analyses, based on established and validated methods.

Protocol 1: Reversed-Phase HPLC for Separation of Misoprostol and Related Substances

This method is suitable for the separation and quantification of Misoprostol and its degradation products, including Type A and Type B.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: Symmetry C18, 5 µm, 250 x 4.6 mm[3]

-

Mobile Phase: Isocratic mixture of acetonitrile, water, and methanol (45:55:1 v/v/v)[3]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 30 °C[3]

-

Detection Wavelength: 200 nm[3]

-

Injection Volume: 20 µL

Sample Preparation:

-

Weigh and finely powder a representative number of Misoprostol tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of Misoprostol.

-

Dissolve the powder in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

-

Accurately weigh reference standards of Misoprostol, this compound, Misoprostol Type A, and Misoprostol Type B.

-

Prepare individual stock solutions in the mobile phase.

-

Prepare a mixed standard solution by diluting the stock solutions to the desired concentration.

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on the retention times of the reference standards.

-

Quantify the amounts of Misoprostol and its degradation products using the peak areas.

Protocol 2: Normal-Phase HPLC for Separation of Misoprostol Diastereoisomers (including this compound)

This method is specifically designed for the separation of diastereoisomers of Misoprostol, which includes the separation of Misoprostol from this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: XBridge bare silica, 3.5 µm, 150 x 2.1 mm[4]

-

Mobile Phase: 1-propanol, heptane, and trifluoroacetic acid (4:96:0.1% v/v/v)[4]

-

Flow Rate: 0.5 mL/min[4]

-

Column Temperature: 35 °C[4]

-

Detection Wavelength: 205 nm[4]

-

Injection Volume: 10 µL

Sample and Standard Preparation: Follow the same procedures as described in Protocol 1, using the mobile phase for this method as the diluent.

Analysis: Follow the same analysis procedure as described in Protocol 1. This method should provide a resolution of greater than 2 between the diastereoisomers.[4]

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are a crucial component of drug development, providing insights into the stability of a drug substance under various stress conditions.

The workflow for a forced degradation study of Misoprostol involves subjecting the drug to acidic, basic, oxidative, and thermal stress conditions.[5] Following exposure to these conditions, the samples are analyzed using a stability-indicating HPLC method to separate and identify the resulting degradation products.[5] This allows for the elucidation of the degradation pathway and provides a comprehensive understanding of the drug's stability profile.

Conclusion

The degradation of Misoprostol, particularly the formation of this compound, Type A, and Type B degradants, is a critical consideration in the development, manufacturing, and storage of this important medication. The primary degradation pathways are driven by isomerization and dehydration, both significantly influenced by moisture and heat. The implementation of robust analytical methods, such as the HPLC protocols detailed in this guide, is essential for monitoring the purity and stability of Misoprostol products. A thorough understanding of these degradation processes and the application of appropriate analytical techniques are paramount to ensuring the delivery of a safe and effective drug product to patients.

References

- 1. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ipas.org [ipas.org]

- 3. Analytical methodology to determine the potency and quality of misoprostol tablets | Semantic Scholar [semanticscholar.org]

- 4. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Prostaglandin E1 Analog Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of impurities associated with Prostaglandin E1 (PGE1) analogs. It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering detailed insights into the identification, formation, and quantification of these impurities, as well as their potential biological implications. This guide delves into the analytical methodologies employed for impurity profiling, complete with experimental protocols and validation data. Furthermore, it explores the intricate signaling pathways of PGE1 to provide a broader context for understanding the significance of impurity control.

Introduction to Prostaglandin E1 and its Analogs

Prostaglandin E1 (PGE1), also known as alprostadil, is a lipid autacoid derived from dihomo-γ-linolenic acid (DGLA) through the cyclooxygenase (COX) pathway.[1][2] It exhibits potent vasodilatory and anti-platelet aggregation properties, making it a critical therapeutic agent for various conditions, including erectile dysfunction, critical limb ischemia, and maintaining a patent ductus arteriosus in newborns.[3][] PGE1 and its synthetic analogs are inherently unstable molecules, susceptible to degradation under various conditions, leading to the formation of impurities that can impact the safety and efficacy of the final drug product.

Types and Formation of Prostaglandin E1 Analog Impurities

Impurities in PGE1 analogs can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Understanding the impurity profile is crucial for ensuring the quality and stability of the pharmaceutical formulation.

Degradation-Related Impurities

Forced degradation studies, which involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and establishing the degradation pathways.[5][6]

The primary degradation pathway for PGE1 involves dehydration to form Prostaglandin A1 (PGA1), which can then isomerize to Prostaglandin B1 (PGB1) under basic or high-temperature conditions.[3] Other significant degradation products include various epimers and oxidation products.

A summary of common degradation-related impurities is presented in the table below.

| Impurity Name | Formation Conditions |

| Prostaglandin A1 (PGA1) | Acidic, basic, thermal |

| Prostaglandin B1 (PGB1) | Isomerization of PGA1 under basic or high thermal conditions |

| 8-epi-PGE1 | Basic, thermal |

| 11-epi-PGE1 (Alprostadil EP Impurity E) | Basic, thermal |

| 15-epi-PGE1 | Basic, thermal |

| 8-epi-PGA1 | Basic, thermal |

| 15-keto-PGE1 | Oxidative |

Process-Related Impurities

Process-related impurities are introduced during the synthesis of the PGE1 analog. A common process-related impurity is Prostaglandin E2 (PGE2), which has a similar structure to PGE1 but is derived from arachidonic acid.

| Impurity Name | Origin |

| Prostaglandin E2 (PGE2) (Alprostadil EP Impurity G) | Synthesis |

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed for the separation, identification, and quantification of PGE1 analog impurities. The choice of method depends on the specific impurity, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of PGE1 impurities. Reversed-phase HPLC with UV detection is a common approach. Due to the low UV absorption of PGE1, derivatization with a UV-absorbing agent like 2-naphthacyl bromide can be employed to enhance sensitivity.[7]

Table 1: HPLC Method Parameters for PGE1 and Impurity Analysis

| Parameter | Method 1 | Method 2 |

| Column | 3 µm C18 | Alltima C18, 5 µm (250 mm x 4.6 mm) |

| Mobile Phase A | 0.002 M phosphate buffer (pH 3.5) | 0.02 M phosphate buffer (pH 3.0) and acetonitrile (62:38 v/v) |

| Mobile Phase B | Acetonitrile | 0.02 M phosphate buffer (pH 3.0) and acetonitrile (30:70 v/v) |

| Gradient | Isocratic (35% Acetonitrile) | Gradient elution |

| Flow Rate | 1.5 mL/min | 1.2 mL/min |

| Detection | Photodiode Array (PDA) at 190, 220, and 280 nm | UV at 205 nm |

| Reference | [1] | [3] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity for the analysis of PGE1 impurities, especially for complex matrices or when dealing with low-level impurities.[8][9]

Table 2: LC-HRMS Method Validation Data for PGE1 Analysis

| Validation Parameter | Result |

| Linearity (r²) | 0.9966 (over 0.025-0.4 µg/mL) |

| Quantification Limit (LOQ) | 0.086 µg/mL |